molecular formula C17H14N2O5 B12741120 Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester CAS No. 87620-74-4

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester

Cat. No.: B12741120
CAS No.: 87620-74-4
M. Wt: 326.30 g/mol
InChI Key: KDYHPRRSLXBRNF-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxazine ring, a nitro group, and a benzeneacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a phenolic compound under acidic conditions.

    Esterification: The final step involves the esterification of benzeneacetic acid with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester can undergo oxidation reactions, particularly at the benzene ring and the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For instance, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazine ring can also participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-yl)-, methyl ester: Lacks the nitro group, resulting in different reactivity and applications.

    Benzeneacetic acid, 4-(6-amino-2H-1,4-benzoxazin-3-yl)-, methyl ester: Contains an amino group instead of a nitro group, leading to different biological activities.

Uniqueness

The presence of the nitro group in Benzeneacetic acid, 4-(6-nitro-2H-1,4-benzoxazin-3-yl)-, methyl ester imparts unique reactivity and potential biological activities. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

CAS No.

87620-74-4

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 2-[4-(6-nitro-2H-1,4-benzoxazin-3-yl)phenyl]acetate

InChI

InChI=1S/C17H14N2O5/c1-23-17(20)8-11-2-4-12(5-3-11)15-10-24-16-7-6-13(19(21)22)9-14(16)18-15/h2-7,9H,8,10H2,1H3

InChI Key

KDYHPRRSLXBRNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])OC2

Origin of Product

United States

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